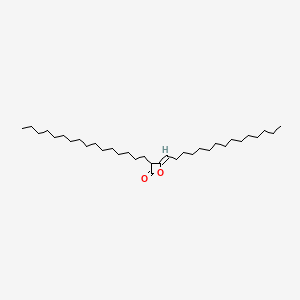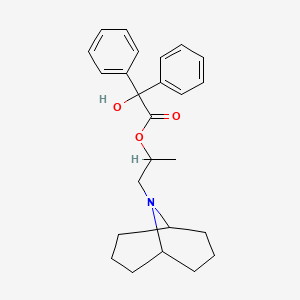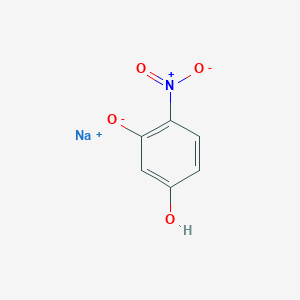
1,3-Benzenediol, 4-nitro-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzenediol, 4-nitro-, sodium salt is an organic compound with the molecular formula C6H4(OH)2NO2Na. It is a derivative of resorcinol, where one of the hydrogen atoms in the benzene ring is replaced by a nitro group and another by a sodium salt. This compound is known for its various applications in scientific research and industry.
Métodos De Preparación
The synthesis of 1,3-Benzenediol, 4-nitro-, sodium salt typically involves the nitration of resorcinol followed by neutralization with sodium hydroxide. The nitration process introduces a nitro group into the benzene ring, and the subsequent neutralization converts the hydroxyl group into a sodium salt. Industrial production methods may involve large-scale nitration and neutralization processes to produce the compound in significant quantities.
Análisis De Reacciones Químicas
1,3-Benzenediol, 4-nitro-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, catalysts, and specific solvents. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3-Benzenediol, 4-nitro-, sodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Benzenediol, 4-nitro-, sodium salt involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The hydroxyl groups can also participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
1,3-Benzenediol, 4-nitro-, sodium salt can be compared with other similar compounds, such as:
Resorcinol: The parent compound without the nitro group and sodium salt.
1,3-Benzenediol, 4-nitro-: The compound with a nitro group but without the sodium salt.
1,3-Benzenediol, 4-amino-: The compound with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
63512-41-4 |
|---|---|
Fórmula molecular |
C6H4NNaO4 |
Peso molecular |
177.09 g/mol |
Nombre IUPAC |
sodium;5-hydroxy-2-nitrophenolate |
InChI |
InChI=1S/C6H5NO4.Na/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3,8-9H;/q;+1/p-1 |
Clave InChI |
ICASRMAOWIPHRV-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=C1O)[O-])[N+](=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



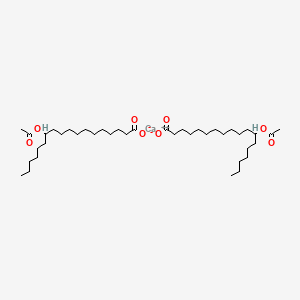

![4-Thiazolidinone, 5-[(6-ethoxy-1-ethyl-2(1H)-quinolinylidene)ethylidene]-3-ethyl-2-thioxo-](/img/structure/B13783569.png)
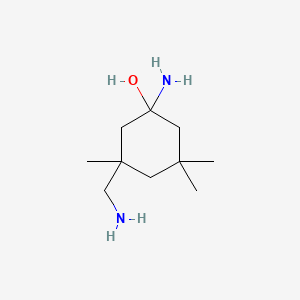
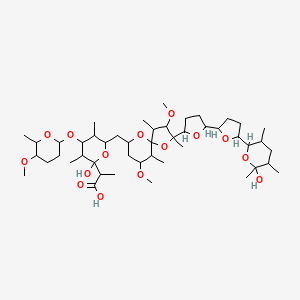
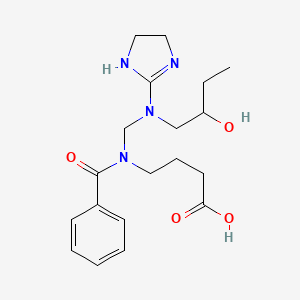
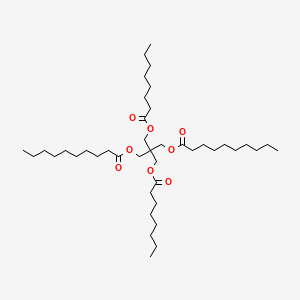
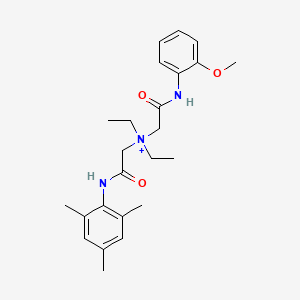
![Benzamide, 3-chloro-N-[dihydro-4-(hydroxymethyl)-2-oxo-3-furanyl]-](/img/structure/B13783598.png)
![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,6-dinitro-](/img/structure/B13783600.png)

